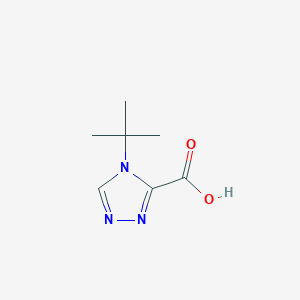
5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3-nitrobenzoyl chloride with tert-butyl hydrazine to form an intermediate, which is then cyclized to form the triazole ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or water.
Major Products Formed
The major products formed from these reactions include the corresponding amino derivative (from reduction), substituted triazole derivatives (from substitution), and carboxylate salts (from hydrolysis).
科学的研究の応用
5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
作用機序
The mechanism of action of 5-tert-Butyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of specific enzymes. The triazole ring can also interact with biological macromolecules, leading to changes in their function.
類似化合物との比較
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Lacks the tert-butyl and nitrophenyl groups, making it less hydrophobic and less reactive.
5-tert-Butyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the nitrophenyl group, which reduces its potential for specific interactions with biological targets.
1-(3-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioavailable.
特性
分子式 |
C13H14N4O4 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
5-tert-butyl-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O4/c1-13(2,3)12-14-10(11(18)19)15-16(12)8-5-4-6-9(7-8)17(20)21/h4-7H,1-3H3,(H,18,19) |
InChIキー |
GEIWHGGNVYCTSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



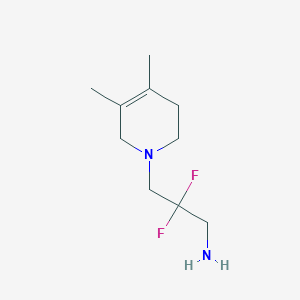
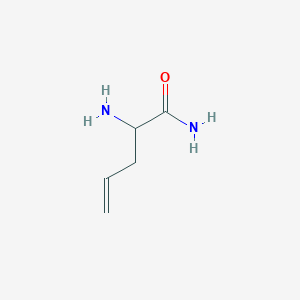
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)
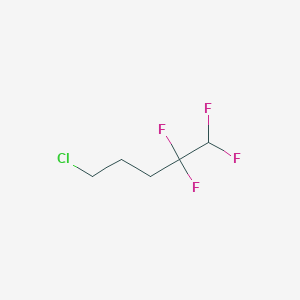
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
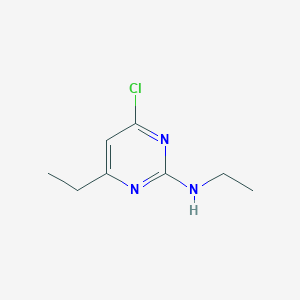
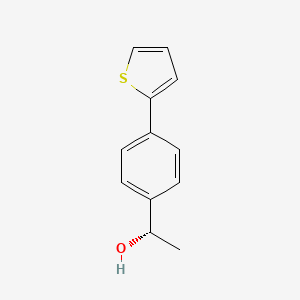

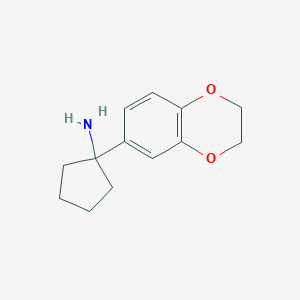
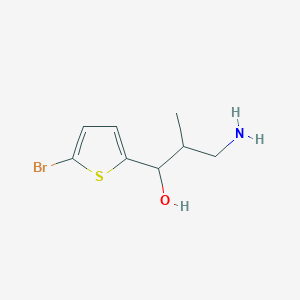
![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)

